8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorophenylmethyl group, and a triazole-dione moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The synthesis begins with the preparation of the purine core, which can be achieved through the cyclization of appropriate guanine derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Fluorophenylmethyl Group: This step involves the alkylation of the purine core with a fluorophenylmethyl halide, typically under basic conditions using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the Triazole-Dione Moiety: The final step involves the cyclization of the intermediate compound to form the triazole-dione structure, which can be achieved through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Mechanism of Action
The mechanism of action of 8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- 8-(4-Methylphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- 8-(4-Nitrophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Uniqueness
8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is unique due to the presence of both bromophenyl and fluorophenylmethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-11-2-8-14(22)9-3-11)19-25-24-16(28(18)19)12-4-6-13(21)7-5-12/h2-9H,10H2,1H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALNFIXMKWGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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